molecular formula C19H18BrN3O3 B2964657 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide CAS No. 1021090-89-0

5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide

Cat. No.: B2964657
CAS No.: 1021090-89-0
M. Wt: 416.275
InChI Key: RVTQDSMJUPOYLX-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a hybrid structure combining furan and pyridazinone pharmacophores, linked through a carboxamide-propyl chain. Such a structure is common in the development of small molecule inhibitors and is of significant interest in medicinal chemistry for probing biological pathways . The presence of the bromo-furan and pyridazinone scaffolds suggests potential for investigating enzyme targets, such as kinases, though the specific mechanism of action and research applications for this compound require further characterization by the researcher . As with many specialized biochemicals, this compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting . For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

5-bromo-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O3/c1-13-3-5-14(6-4-13)15-7-10-18(24)23(22-15)12-2-11-21-19(25)16-8-9-17(20)26-16/h3-10H,2,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTQDSMJUPOYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide is C16H17BrN4O3C_{16}H_{17}BrN_{4}O_{3}, with a molecular weight of approximately 396.24 g/mol. The compound features a furan ring, a pyridazine moiety, and a bromine atom, contributing to its unique reactivity and biological potential.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 mg/mL to 50 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity
Studies have demonstrated that compounds containing the pyridazine scaffold possess antitumor properties. In vitro assays revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in malignant cells.

Case Studies

Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of various pyridazine derivatives, 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide was tested alongside other compounds. The results indicated that it had comparable efficacy to known antibiotics, suggesting its potential as a lead compound for drug development against resistant bacterial strains .

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study reported a dose-dependent reduction in cell viability, with IC50 values indicating significant potency. Further mechanistic studies suggested that the compound triggered cell cycle arrest and apoptosis through mitochondrial pathways .

Data Tables

Compound Activity Type MIC (mg/mL) IC50 (µM)
5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamideAntibacterial25N/A
Similar Pyridazine DerivativeAntibacterial50N/A
5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamideAnticancerN/A10

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with impurities identified in pharmaceuticals such as alfuzosin hydrochloride. Below is a comparative analysis based on functional groups, substituents, and known properties of related molecules:

Structural Analog 1: Alfuzosin Hydrochloride Impurity A

  • Structure: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide
  • Key Differences: Substituents: Alfuzosin Impurity A features a quinazoline ring with amino and methoxy groups, contrasting with the pyridazinone and p-tolyl groups in the target compound. Halogenation: The target compound includes a bromine atom at the furan 5-position, absent in Impurity A. Pharmacological Relevance: Alfuzosin impurities are associated with adrenergic receptor modulation (e.g., α1-blockade), whereas the bromine in the target compound may alter binding kinetics or metabolic stability .

Structural Analog 2: Alfuzosin Hydrochloride Impurity D

  • Structure: N-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N-methylpropane-1,3-diamine
  • Key Differences: Backbone: Impurity D lacks the furan-carboxamide moiety entirely, instead featuring a propane-diamine chain.

Hypothetical Analog 3: Non-Brominated Furan-Carboxamide Derivatives

  • Structure : N-(3-(6-Oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide
  • Key Differences: Halogenation: The absence of bromine reduces molecular weight (~79.9 g/mol difference) and may decrease electrophilicity. Solubility: Bromine’s lipophilic nature could lower aqueous solubility compared to non-halogenated analogs.

Comparative Data Table

Parameter Target Compound Alfuzosin Impurity A Alfuzosin Impurity D Non-Brominated Analog
Molecular Weight ~459.3 g/mol (calc.) ~430.4 g/mol ~306.4 g/mol ~379.4 g/mol (calc.)
Key Substituents Br, p-tolyl, pyridazinone Quinazoline, methoxy, amino Quinazoline, diamine p-tolyl, pyridazinone
Aromatic Interactions High (Br, p-tolyl) Moderate (quinazoline) Low Moderate (p-tolyl)
Reported Purity N/A ≤0.4% in alfuzosin batches ≤0.4% in alfuzosin batches N/A
Bioactivity Hypothesized enzyme modulation α1-Adrenergic receptor effects Unknown Unknown

Research Findings and Implications

Role of Bromine : The bromine atom in the target compound may enhance binding to hydrophobic pockets in biological targets, a feature absent in alfuzosin impurities. This could improve selectivity but increase toxicity risks .

Pyridazinone vs. Quinazoline: Pyridazinone’s electron-deficient nature may favor interactions with nucleophilic residues (e.g., serine or cysteine in enzymes), whereas quinazoline derivatives (as in alfuzosin impurities) are more commonly associated with kinase inhibition.

Regulatory Considerations : Alfuzosin impurities are tightly controlled (≤0.4% in USP standards), highlighting the importance of purity profiling for structurally complex molecules like the target compound .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-bromo-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)furan-2-carboxamide?

Methodological Answer:

  • Key Parameters :
    • Coupling Reactions : Use amide bond-forming agents (e.g., EDC/HOBt) to link the furan-2-carboxamide moiety to the propylamine intermediate.
    • Pyridazinone Synthesis : Employ cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones under reflux (e.g., acetic acid, 80–100°C) to form the 6-oxo-pyridazine core .
    • Bromination : Introduce the bromo substituent via electrophilic aromatic substitution (e.g., NBS in DMF) at the furan ring’s 5-position.
    • Catalytic Optimization : Include p-toluenesulfonic acid (p-TsOH) as a catalyst to enhance reaction rates and purity, as demonstrated in similar carboxamide syntheses .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to isolate high-purity product (>95% by HPLC) .

Basic: How can the molecular structure and tautomeric forms of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the keto-amine tautomer (lactam form) vs. hydroxy-pyridine tautomer using single-crystal X-ray diffraction. Planarity of the amide-linked aromatic rings (dihedral angle <10°) confirms conjugation stability .
  • NMR Spectroscopy :
    • ¹H NMR : Detect deshielded amide protons (δ ~10–12 ppm) and absence of hydroxyl protons to rule out enol tautomers.
    • ¹³C NMR : Confirm carbonyl carbons (C=O at δ ~165–170 ppm) and aromatic bromine coupling patterns .
  • IR Spectroscopy : Identify lactam C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) with crystallographic data (e.g., PDB structures) to model binding to kinase domains or GPCRs. Prioritize residues forming hydrogen bonds with the amide group and π-π stacking with the p-tolyl ring .
  • MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare substituent effects (e.g., bromo vs. chloro, furan vs. thiophene) on binding affinity using in silico mutagenesis .

Advanced: What experimental approaches resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Solubility Profiling :
    • pH-Dependent Solubility : Use shake-flask method (UV-Vis quantification) in buffers (pH 1.2–7.4) to identify ionizable groups.
    • Thermodynamic Solubility : Measure via HPLC after 24-hour equilibration in biorelevant media (FaSSIF/FeSSIF) .
  • Stability Studies :
    • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .
    • Polymorphism Screening : Use DSC and PXRD to detect amorphous vs. crystalline forms impacting solubility .

Advanced: How to design in vivo pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • Dosing Protocol : Administer orally (5–50 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Bioanalytical Methods :
    • LC-MS/MS : Quantify compound and metabolites (e.g., demethylated or hydroxylated derivatives) using a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization .
    • Tissue Distribution : Homogenize organs (liver, kidney) in PBS, extract with acetonitrile, and analyze for tissue-to-plasma ratios.
  • PK Parameters : Calculate AUC₀–24, Cmax, t₁/₂, and bioavailability (F%) using non-compartmental analysis (Phoenix WinNonlin) .

Basic: What spectroscopic techniques are critical for characterizing synthetic intermediates?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <5 ppm error) via ESI-TOF.
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations, especially for distinguishing regioisomers (e.g., pyridazine vs. pyridine) .
  • XRD for Byproducts : Identify unexpected tautomers or stereoisomers (e.g., lactam vs. lactim forms) using single-crystal analysis .

Advanced: How to analyze the compound’s metabolic pathways in hepatic microsomes?

Methodological Answer:

  • In Vitro Incubation : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min. Terminate with ice-cold acetonitrile.
  • Metabolite Profiling :
    • LC-HRMS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect phase I (oxidative) and phase II (glucuronide) metabolites .
    • Enzyme Inhibition : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes.

Advanced: What strategies mitigate crystallinity issues during formulation development?

Methodological Answer:

  • Amorphous Solid Dispersion : Use spray drying (e.g., HPMCAS-LF polymer) to enhance solubility. Characterize by PXRD (absence of Bragg peaks) and DSC (no melting endotherm) .
  • Nanomilling : Reduce particle size to <200 nm via wet milling (0.1% SDS stabilizer). Assess stability under accelerated conditions (40°C/75% RH) .

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